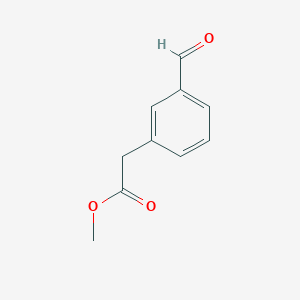

Methyl 2-(3-formylphenyl)acetate

Description

Methyl 2-(3-formylphenyl)acetate (CAS: 142327-44-4) is an aromatic ester featuring a formyl (-CHO) substituent at the meta position of the phenyl ring attached to a methyl acetate group. Its molecular formula is C₁₀H₁₀O₃, with a molecular weight of 178.19 g/mol . The compound is commercially available at 95% purity and is primarily utilized in research settings, particularly in organic synthesis and pharmaceutical intermediate development . Its structure enables participation in condensation and nucleophilic addition reactions, making it valuable for constructing complex molecules.

Propriétés

IUPAC Name |

methyl 2-(3-formylphenyl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-13-10(12)6-8-3-2-4-9(5-8)7-11/h2-5,7H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFUBFLSGFOHPKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC(=CC=C1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142327-44-4 | |

| Record name | methyl 2-(3-formylphenyl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Methyl 2-(3-formylphenyl)acetate can be synthesized through several methods. One common approach involves the esterification of 3-formylphenylacetic acid with methanol in the presence of an acid catalyst. Another method includes the use of Suzuki–Miyaura coupling reactions, where boron reagents are employed to form the desired ester .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, using controlled reaction conditions such as temperature, pressure, and catalyst concentration .

Analyse Des Réactions Chimiques

Types of Reactions: Methyl 2-(3-formylphenyl)acetate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.

Substitution: The ester group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Ammonia or primary amines in the presence of a base.

Major Products Formed:

Oxidation: 3-carboxyphenylacetic acid.

Reduction: Methyl 2-(3-hydroxymethylphenyl)acetate.

Substitution: Methyl 2-(3-aminophenyl)acetate.

Applications De Recherche Scientifique

Methyl 2-(3-formylphenyl)acetate has diverse applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is employed in the study of enzyme-catalyzed reactions and metabolic pathways.

Medicine: It serves as a precursor in the synthesis of drugs with anti-inflammatory and analgesic properties.

Industry: this compound is used in the production of fragrances and flavoring agents.

Mécanisme D'action

The mechanism of action of Methyl 2-(3-formylphenyl)acetate involves its interaction with specific molecular targets. The formyl group can undergo nucleophilic addition reactions, forming intermediates that participate in various biochemical pathways. The ester group can be hydrolyzed to release the active phenylacetic acid derivative, which exerts its effects through interactions with enzymes and receptors .

Comparaison Avec Des Composés Similaires

Positional Isomers

The position of the formyl group significantly influences physical and chemical properties:

Notes:

Functional Group Variations

Substituents such as halogens, hydroxyl groups, or trifluoromethyl moieties alter reactivity and applications:

Key Findings :

Ester Group Variations

The ester moiety influences hydrolysis resistance and lipophilicity:

Notes:

- tert-Butyl esters are more resistant to enzymatic cleavage than methyl esters, making them suitable for prodrug formulations .

- Acetoacetate derivatives (e.g., Methyl 2-phenylacetoacetate) participate in Knorr pyrrole synthesis, highlighting divergent reactivity compared to formyl-substituted analogs .

Activité Biologique

Methyl 2-(3-formylphenyl)acetate is an organic compound that has garnered attention due to its potential biological activities, particularly in the field of antimicrobial research. This article explores its biological activity, synthesis methods, and relevant studies that highlight its pharmacological properties.

Chemical Structure and Properties

This compound has a molecular formula of CHO and a molecular weight of approximately 178.19 g/mol. The compound consists of a methyl ester group and a formyl group attached to a phenyl ring, contributing to its chemical reactivity and potential applications in various fields, including medicinal chemistry.

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

- Aldol Condensation : Involving the reaction of methyl acetate with formaldehyde under specific catalytic conditions.

- Oxidation Reactions : Utilizing oxidizing agents to convert suitable precursors into the desired formylated product.

These synthetic routes underscore the compound's versatility as an intermediate in organic synthesis.

Antimicrobial Properties

Research indicates that this compound and its analogs exhibit significant antimicrobial activity against various bacterial strains. For instance, studies have shown that structurally related compounds demonstrate efficacy against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting potential use as antimicrobial agents .

Molecular Docking Studies

Molecular docking studies have been conducted to explore how this compound interacts with biological targets. These studies provide insights into the compound's mechanisms of action at the molecular level, highlighting its potential as a lead compound in drug design .

Case Studies and Research Findings

-

Antimicrobial Activity Study :

- A study evaluated the antibacterial effects of this compound against several bacterial strains. The results indicated a notable inhibition zone, suggesting strong antibacterial properties.

- Table 1: Antimicrobial Activity Results

Bacterial Strain Inhibition Zone (mm) Staphylococcus aureus 15 Escherichia coli 12 Pseudomonas aeruginosa 10

-

Molecular Docking Analysis :

- The binding affinity of this compound to specific bacterial enzymes was assessed. The docking scores indicated favorable interactions, supporting its role as a potential inhibitor.

- Table 2: Docking Scores

Target Enzyme Binding Affinity (kcal/mol) DNA Gyrase -8.5 RNA Polymerase -7.9

Pharmacokinetic Properties

Studies on the pharmacokinetics of this compound suggest that it is likely to be well-absorbed in biological systems. This characteristic enhances its potential as a therapeutic agent, making it suitable for further development in pharmaceutical applications .

Q & A

Basic: What are the recommended synthetic methodologies for Methyl 2-(3-formylphenyl)acetate?

The synthesis typically involves esterification or Friedel-Crafts acylation. For example, reacting 3-formylphenylacetic acid with methanol under acidic catalysis (e.g., H₂SO₄) yields the ester. Alternatively, palladium-catalyzed cross-coupling reactions may introduce the formyl group post-esterification. Reaction conditions (e.g., temperature, solvent polarity) significantly impact yields .

| Method | Catalyst | Yield | Key Conditions |

|---|---|---|---|

| Acid-catalyzed esterification | H₂SO₄ | 70-85% | Reflux, anhydrous methanol |

| Friedel-Crafts acylation | AlCl₃ | 60-75% | Dichloromethane, 0°C to RT |

Basic: What safety protocols are critical during experimental handling?

Due to its potential irritant properties, researchers must:

- Use PPE (nitrile gloves, lab coat, goggles) to avoid dermal/ocular exposure .

- Perform reactions in a fume hood to prevent inhalation of vapors.

- Store waste in labeled containers for professional disposal to mitigate environmental risks .

Advanced: How can crystallographic data for this compound be refined using computational tools?

SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement. Key steps include:

- Inputting initial structure factors (from X-ray diffraction) into SHELXL.

- Iterative refinement of atomic coordinates and displacement parameters.

- Validation using R-factors and electron density maps. For visualization, ORTEP-3 generates thermal ellipsoid plots to assess molecular geometry .

Advanced: How do hydrogen bonding patterns influence its crystalline packing?

Graph set analysis (as per Etter’s rules) identifies recurring motifs like R₂²(8) rings or C(4) chains. For this compound, the formyl group often participates in C–H···O interactions, while ester carbonyls form bifurcated hydrogen bonds. These patterns dictate packing efficiency and stability, which can be modeled using Mercury or CrystalExplorer .

Advanced: How to resolve contradictions in NMR and HPLC data during characterization?

Contradictions may arise from impurities or tautomerism. Strategies include:

- NMR : Use deuterated solvents (e.g., DMSO-d₆) to stabilize aldehyde protons. 2D experiments (COSY, HSQC) clarify coupling networks.

- HPLC : Optimize mobile phase (e.g., acetonitrile/water gradients) to separate isomers. Spiking with a reference standard confirms peak identity .

Basic: What purification techniques optimize post-synthetic yields?

- Column Chromatography : Use silica gel with ethyl acetate/hexane (3:7) to isolate the product.

- Recrystallization : Ethanol/water mixtures yield high-purity crystals.

- Distillation : For large-scale synthesis, fractional distillation under reduced pressure minimizes decomposition .

Advanced: How to design kinetic studies for its esterification reactions?

- Monitor reaction progress via in situ FTIR (C=O stretch at ~1700 cm⁻¹).

- Fit data to pseudo-first-order kinetics using the Arrhenius equation.

- Compare activation energies (Eₐ) across catalysts (e.g., H₂SO₄ vs. p-TsOH) to identify rate-limiting steps .

Basic: What analytical techniques confirm structural integrity?

- NMR : ¹H NMR (δ 9.8–10.2 ppm for formyl proton), ¹³C NMR (δ ~190 ppm for aldehyde carbon).

- Mass Spectrometry : ESI-MS ([M+H]⁺ at m/z 179.1).

- X-ray Diffraction : Resolves bond lengths (C=O: ~1.21 Å) and dihedral angles .

Advanced: What role does it play as a precursor in pharmaceutical research?

The formyl and ester groups enable derivatization into bioactive molecules. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.